2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-chloro-3-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-6-4(7(10,11)12)2-1-3-5(6)15(9,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZPYQQXLBLSLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591702 | |
| Record name | 2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214346-10-7 | |
| Record name | 2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride can be synthesized through the reaction of 2-chloro-α,α,α-trifluorotoluene with chlorosulfuric acid in the presence of 65% oleum . The reaction typically involves the following steps:
Starting Material: 2-chloro-α,α,α-trifluorotoluene.
Reagent: Chlorosulfuric acid.
Conditions: The reaction is carried out in 65% oleum, which acts as a solvent and catalyst.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in optimizing the reaction parameters and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the formation of sulfonamides, the sulfonyl chloride reacts with an amine to form a sulfonamide bond, which can influence biological activity .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Reactivity Insights
- Electrophilicity : The 2-chloro-3-CF₃ substitution in the target compound creates a highly electron-deficient aromatic system, enhancing the electrophilicity of the sulfonyl chloride group. This property is critical in reactions with amines (e.g., sulfonamide formation) but may necessitate careful temperature control to avoid hydrolysis .
- Stability : Aromatic sulfonyl chlorides with multiple electron-withdrawing groups (e.g., -Cl and -CF₃) exhibit greater thermal stability than aliphatic analogs like CF₃SO₂Cl, enabling use in high-temperature syntheses .
Biological Activity
2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride, also known by its CAS number 1214346-10-7, is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorinated benzene ring substituted with a trifluoromethyl group and a sulfonyl chloride functional group. This unique structure contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The sulfonyl chloride group can act as an electrophile, allowing it to participate in nucleophilic substitution reactions with amines and other nucleophiles, potentially leading to the formation of sulfonamides. These reactions are critical in modulating enzyme activity and influencing cellular signaling pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on sulfonamide derivatives have shown promising results against various cancer cell lines. The IC50 values for these compounds suggest effective inhibition of cell viability, comparable to established chemotherapeutic agents.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Chlorambucil | 58 ± 2 | MDA-MB-231 |
| 4b (sulfonamide derivative) | 42 ± 2 | MCF-7 |
| 3a (sulfonamide derivative) | 50 ± 2 | MCF-7 |
| 4b (sulfonamide derivative) | 76 ± 2 | MDA-MB-231 |
The above table highlights the effectiveness of various sulfonamide derivatives in inhibiting cancer cell growth, indicating that modifications similar to those present in this compound may enhance therapeutic efficacy.
Case Studies
- Synthesis and Evaluation of Sulfonamide Derivatives : A study synthesized several sulfonamide derivatives based on the structure of this compound and evaluated their anticancer activities. The results indicated that specific modifications to the trifluoromethyl group significantly influenced the compounds' potency against breast cancer cell lines (MCF-7 and MDA-MB-231) .
- Inhibition of DNA Biosynthesis : Another investigation focused on the ability of related compounds to inhibit DNA synthesis in cancer cells. The study found that certain derivatives could effectively reduce thymidine incorporation into DNA, further supporting their anticancer potential .
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable intermediate in drug synthesis. Its ability to form stable bonds with biomolecules allows for the development of novel pharmaceuticals, particularly in creating targeted therapies for cancer treatment.
Q & A
Basic Research Question
- Personal protective equipment (PPE) : Use acid-resistant gloves (e.g., nitrile), goggles, and fume hoods to avoid skin/eye contact with corrosive vapors .
- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at ≤4°C to prevent hydrolysis to sulfonic acid .
- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
What strategies address low yields in nucleophilic substitution reactions with sterically hindered amines using this sulfonyl chloride?
Advanced Research Question
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of bulky amines by stabilizing transition states .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to activate the sulfonyl chloride electrophile, improving reaction rates with hindered amines (e.g., tert-butylamine) .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing decomposition risks .
How does the electron-withdrawing trifluoromethyl group influence the reactivity of this sulfonyl chloride compared to non-fluorinated analogs?
Advanced Research Question
The -CF₃ group increases electrophilicity at the sulfur center by withdrawing electron density, accelerating nucleophilic attacks (e.g., amine substitutions) . Key differences:
- Reactivity : Fluorinated analogs react 2–3x faster with amines than methyl- or chloro-substituted derivatives .
- Hydrolysis sensitivity : The -CF₃ group enhances susceptibility to hydrolysis, requiring stricter anhydrous conditions compared to non-fluorinated analogs .
What methodologies identify and characterize hydrolysis byproducts during storage of this sulfonyl chloride?
Advanced Research Question
- LC-QTOF-MS : Detects trace hydrolysis products (e.g., 2-chloro-3-(trifluoromethyl)benzenesulfonic acid) with ppm-level sensitivity .
- Kinetic studies : Monitor hydrolysis rates in D₂O via ¹⁹F NMR, revealing pH-dependent degradation (t½ = 12 hours at pH 7 vs. 2 hours at pH 10) .
- Stabilization : Add molecular sieves (3Å) or store under inert gas to suppress moisture-induced degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
